Methyltrioxorhenium(VII) (MTO)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

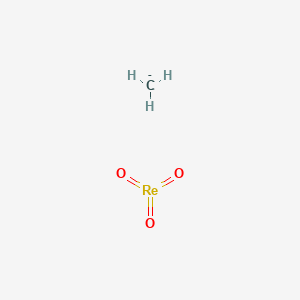

Methyltrioxorhenium(VII) (MTO) is an organometallic compound with the chemical formula CH3ReO3. It is a volatile, colorless solid that has been widely used as a catalyst in various laboratory experiments. In this compound, rhenium is in the +7 oxidation state and exhibits a tetrahedral coordination geometry with one methyl and three oxo ligands .

Métodos De Preparación

Methyltrioxorhenium(VII) can be synthesized through several routes. A common method involves the reaction of rhenium heptoxide (Re2O7) with tetramethyltin ((CH3)4Sn). The reaction proceeds as follows :

[ \text{Re}_2\text{O}_7 + (\text{CH}_3)_4\text{Sn} \rightarrow \text{CH}_3\text{ReO}_3 + (\text{CH}_3)_3\text{SnOReO}_3 ]

Another method involves the reaction of high rhenium acid silver with trimethylchlorosilane and tetramethyltin under nitrogen protection . The reaction mixture is then subjected to sublimation to obtain pure Methyltrioxorhenium(VII).

Análisis De Reacciones Químicas

Methyltrioxorhenium(VII) is known for its versatility as a catalyst in various oxidation reactions. Some of the key reactions it undergoes include :

Oxidation of Alkenes: Methyltrioxorhenium(VII) catalyzes the epoxidation of alkenes using hydrogen peroxide as the oxidant. The reaction typically involves the addition of 1-10 mol% of 3-cyanopyridine to increase efficiency.

Oxidation of Aromatic Compounds: It efficiently catalyzes the oxidation of aromatic compounds to their corresponding phenols.

Oxidation of Organic Compounds Containing Heteroatoms: Methyltrioxorhenium(VII) catalyzes the oxidation of tertiary nitrogen compounds to N-oxides using sodium percarbonate as the oxygen source.

Aplicaciones Científicas De Investigación

Methyltrioxorhenium(VII) has found extensive applications in scientific research due to its catalytic properties :

Chemistry: It is used as a catalyst for olefin metathesis, epoxidation of alkenes, and oxidation of various organic compounds.

Biology: Its catalytic properties are leveraged in the synthesis of biologically active molecules.

Medicine: Methyltrioxorhenium(VII) is used in the synthesis of pharmaceutical intermediates.

Industry: It is employed in industrial processes for the production of fine chemicals and intermediates.

Mecanismo De Acción

The mechanism by which Methyltrioxorhenium(VII) exerts its catalytic effects involves the formation of σ-hole interactions with substrates. These interactions facilitate the transfer of oxygen atoms from the catalyst to the substrate, thereby promoting oxidation reactions . The presence of co-catalysts such as pyridine derivatives can enhance the efficiency and stability of the catalyst under reaction conditions.

Comparación Con Compuestos Similares

Methyltrioxorhenium(VII) is unique among oxometal complexes due to its stability in air and higher efficiency in catalytic reactions . Similar compounds include other alkyl and aryl derivatives of rhenium trioxide, such as ethyltrioxorhenium and phenyltrioxorhenium . These compounds also exhibit catalytic properties but may differ in terms of stability and reactivity.

Conclusion

Methyltrioxorhenium(VII) is a versatile and efficient catalyst with a wide range of applications in scientific research and industry. Its unique properties and catalytic capabilities make it a valuable compound in the field of organometallic chemistry.

Actividad Biológica

Methyltrioxorhenium(VII) (MTO) is an organometallic compound with the formula CH₃ReO₃, characterized by its tetrahedral coordination geometry involving one methyl and three oxo ligands. It is a volatile, colorless solid that has gained significant attention for its catalytic properties, particularly in oxidation reactions. MTO is known for its stability in air and efficiency as a catalyst compared to other oxometal complexes, making it a valuable compound in both synthetic and biological contexts.

MTO's biological activity primarily stems from its role as a catalyst in various oxidative processes. It has been utilized to facilitate reactions involving hydrogen peroxide, leading to the formation of valuable products such as aldehydes, carboxylic acids, and epoxides from alkenes and alkynes. This catalytic behavior is crucial in understanding its potential applications in biological systems, particularly in oxidative stress contexts where reactive oxygen species (ROS) play a significant role.

Case Studies

-

Oxidative Stress and Antioxidant Activity :

A study evaluated the effects of MTO on the production of oxidized lignans through cytochrome P-450 metabolism. The research found that compounds produced via MTO catalysis exhibited significant antioxidant properties, suggesting potential therapeutic applications in mitigating oxidative stress-related diseases . -

Apoptogenic Activity :

In vivo studies demonstrated that MTO-catalyzed compounds could induce apoptosis in cancer cells through oxidative mechanisms. The structure-activity relationship indicated that the degree of oxidation influenced biological activity, with higher oxidation states correlating with increased apoptogenic effects . -

Catalytic Efficiency :

Research highlighted that when combined with pyridine derivatives, MTO significantly accelerated olefin epoxidation reactions. This interaction not only improved catalytic turnover but also extended the lifespan of MTO under reaction conditions, showcasing its potential for developing efficient synthetic pathways relevant to biological systems .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of MTO compared to other organometallic catalysts:

Stability and Reactivity

MTO's stability under various conditions has been extensively studied. It demonstrates remarkable resilience in air, which is advantageous for practical applications. Its reactivity profile allows it to participate in diverse oxidation reactions, making it a versatile catalyst in organic synthesis and potentially in biological systems where redox reactions are crucial.

Toxicology and Safety

While MTO exhibits promising biological activities, safety assessments are necessary due to its oxidative properties. As an oxidizer, it may pose risks if not handled properly. Studies have indicated that while MTO can enhance oxidative processes beneficially, excessive exposure can lead to cellular damage due to uncontrolled ROS generation .

Propiedades

IUPAC Name |

carbanide;trioxorhenium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.3O.Re/h1H3;;;;/q-1;;;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSXFJPZOCRDPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].O=[Re](=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3O3Re- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.